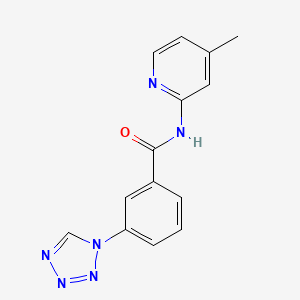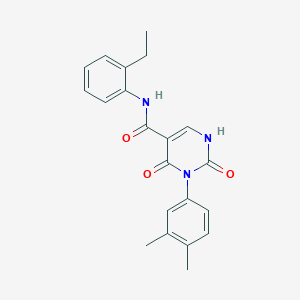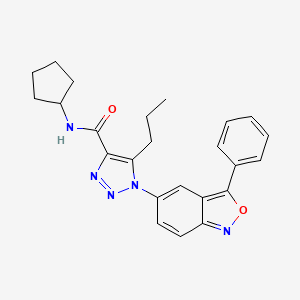
N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and a methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-pyridinecarboxylic acid, 3-aminobenzoic acid, and sodium azide.
Step 1 Formation of Tetrazole Ring: The tetrazole ring can be formed by reacting 3-aminobenzoic acid with sodium azide in the presence of a suitable catalyst like copper sulfate under reflux conditions.
Step 2 Coupling Reaction: The resulting 3-(1H-tetrazol-1-yl)benzoic acid is then coupled with 4-methyl-2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: 4-methylpyridine-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its ability to bind metal ions through the tetrazole and pyridine moieties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Receptor Binding: The compound can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action for N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. In receptor binding studies, it could interact with the receptor’s binding site, modulating its activity.
類似化合物との比較
Similar Compounds
N-(4-methylpyridin-2-yl)-3-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a tetrazole.
N-(4-methylpyridin-2-yl)-3-(1H-triazol-1-yl)benzamide: Contains a triazole ring instead of a tetrazole.
Uniqueness
N-(4-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which can offer different binding properties and reactivity compared to imidazole or triazole analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
特性
分子式 |
C14H12N6O |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
N-(4-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c1-10-5-6-15-13(7-10)17-14(21)11-3-2-4-12(8-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
InChIキー |
GIZMZZBIJBWNKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11295788.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide](/img/structure/B11295792.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11295798.png)
![N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11295805.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11295806.png)
![N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295815.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11295824.png)
![N-Ethyl-4-methyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11295829.png)
![1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11295830.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11295836.png)
![N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11295842.png)

![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11295854.png)
